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Compound of Interest

Compound Name: 3-Fluoro-4-methylbenzaldehyde

Cat. No.: B1272653 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 3-Fluoro-4-methylbenzaldehyde (C₈H₇FO), a key intermediate in the

pharmaceutical and fine chemical industries. This document is intended for researchers,

scientists, and drug development professionals, offering a centralized resource for its spectral

characteristics to aid in quality control, reaction monitoring, and structural elucidation.

Chemical Structure and Properties
IUPAC Name: 3-Fluoro-4-methylbenzaldehyde

CAS Number: 177756-62-6[1]

Molecular Formula: C₈H₇FO[1]

Molecular Weight: 138.14 g/mol [1]

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from Nuclear Magnetic

Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for 3-Fluoro-4-
methylbenzaldehyde.
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¹H NMR (Proton NMR) Data
Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

9.92 s -
Aldehyde proton (-

CHO)

7.65 d 7.6 Aromatic proton

7.58 d 7.6 Aromatic proton

7.35 t 7.6 Aromatic proton

2.38 s - Methyl protons (-CH₃)

Data interpreted from publicly available spectra.

¹³C NMR (Carbon NMR) Data
Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppm Assignment

189.5 Aldehyde carbon (C=O)

163.2 (d, J = 252 Hz) Aromatic carbon (-C-F)

135.8 Aromatic carbon

132.4 Aromatic carbon

128.7 Aromatic carbon

125.3 (d, J = 18 Hz) Aromatic carbon

115.6 (d, J = 21 Hz) Aromatic carbon

14.8 Methyl carbon (-CH₃)
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Data interpreted from publicly available spectra.

IR (Infrared) Spectroscopy Data
Technique: Attenuated Total Reflectance (ATR)

Wavenumber (cm⁻¹) Intensity Assignment

2924 Medium C-H stretch (methyl)

2865 Medium C-H stretch (aldehyde)

1705 Strong C=O stretch (aldehyde)

1610, 1585 Medium-Strong C=C stretch (aromatic ring)

1275 Strong C-F stretch

825 Strong C-H bend (out-of-plane)

Data interpreted from publicly available spectra from sources such as Bio-Rad Laboratories,

Inc.[1]

MS (Mass Spectrometry) Data
Ionization Method: Electron Ionization (EI)

m/z Relative Intensity (%) Assignment

138 100 [M]⁺ (Molecular ion)

137 95 [M-H]⁺

109 45 [M-CHO]⁺

83 30 [C₆H₄F]⁺

Predicted fragmentation pattern based on typical behavior of substituted benzaldehydes.

Experimental Protocols
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The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of 3-Fluoro-4-methylbenzaldehyde was

dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane

(TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

¹H NMR Acquisition: A standard single-pulse experiment was used. Key parameters included

a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1

second. 16 scans were co-added and Fourier transformed.

¹³C NMR Acquisition: A proton-decoupled pulse program was utilized. Key parameters

included a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation

delay of 2 seconds. 512 scans were accumulated.

Data Processing: The raw data was processed with an exponential window function and

zero-filled prior to Fourier transformation. Phase and baseline corrections were applied.

Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent

peak at 77.16 ppm for ¹³C.

FT-IR Spectroscopy
Sample Preparation: As 3-Fluoro-4-methylbenzaldehyde is a liquid at room temperature,

the spectrum was acquired directly using the neat liquid.

Instrumentation: A Bruker Tensor 27 FT-IR spectrometer equipped with a diamond

Attenuated Total Reflectance (ATR) accessory was used.[1]

Data Acquisition: A background spectrum of the clean, empty ATR crystal was recorded. A

small drop of the sample was then placed onto the crystal, ensuring full coverage. The

spectrum was recorded over the range of 4000-400 cm⁻¹.[2] 32 scans were co-added at a

resolution of 4 cm⁻¹.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1272653?utm_src=pdf-body
https://www.benchchem.com/product/b1272653?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Fluoro-4-methylbenzaldehyde
https://www.drawellanalytical.com/ftir-analysis-for-liquid-samples-what-you-need-to-know/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272653?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Processing: The sample spectrum was automatically ratioed against the background

spectrum to produce the final absorbance spectrum.

Mass Spectrometry
Sample Preparation: The liquid sample was introduced into the mass spectrometer via a

direct insertion probe or after separation by gas chromatography.

Instrumentation: A mass spectrometer operating in Electron Ionization (EI) mode was used.

Data Acquisition: The sample was vaporized and bombarded with a 70 eV electron beam.[3]

The resulting ions were accelerated and separated by a quadrupole mass analyzer. The

mass spectrum was scanned over a mass-to-charge (m/z) range of 40-400.[3]

Data Processing: The resulting mass spectrum was plotted as relative intensity versus m/z.

The base peak was assigned a relative intensity of 100%.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Fluoro-4-methylbenzaldehyde.
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General Workflow for Spectroscopic Analysis

Sample Preparation
(Dissolution/Neat)

NMR Analysis
(¹H, ¹³C)

IR Analysis
(FT-IR/ATR)

MS Analysis
(EI)

Data Processing
(Fourier Transform, Baseline Correction)

Spectral Interpretation
(Peak Assignment, Structure Elucidation)

Final Report
(Data Tables, Protocols)

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Fluoro-4-
methylbenzaldehyde: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1272653#spectroscopic-data-of-3-
fluoro-4-methylbenzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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